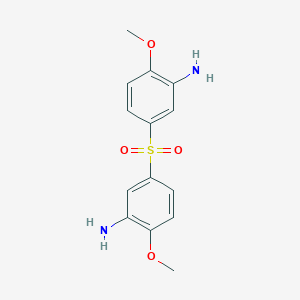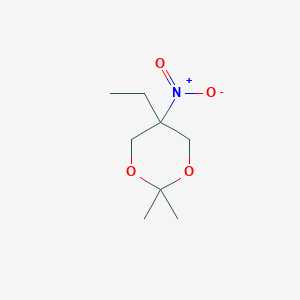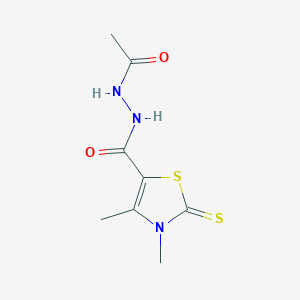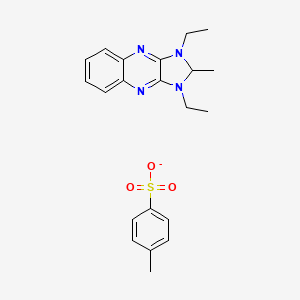
3,3'-Sulfonylbis(6-methoxyaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfonylbis(6-methoxyaniline) is an organic compound with the molecular formula C14H16N2O4S. It is a derivative of aniline, featuring two methoxy groups and a sulfonyl linkage between the aromatic rings. This compound is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-methoxyaniline) typically involves the reaction of 3-methoxyaniline with a sulfonyl chloride derivative. One common method is the palladium-catalyzed C–N coupling reaction between 3,3’-sulfonylbis(bromobenzene) and 3-methoxyaniline in the presence of palladium acetate and toluene as a solvent .
Industrial Production Methods
Industrial production methods for 3,3’-Sulfonylbis(6-methoxyaniline) often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfonylbis(6-methoxyaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
3,3’-Sulfonylbis(6-methoxyaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various functional materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfonylbis(6-methoxyaniline) involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic rings. This can affect the compound’s binding to enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Sulfonylbis(aniline): Lacks the methoxy groups, which can affect its reactivity and applications.
3,3’-Diaminodiphenyl sulfone: Similar structure but with amino groups instead of methoxy groups.
3-Methoxyaniline: A simpler compound with only one methoxy group and no sulfonyl linkage.
Uniqueness
3,3’-Sulfonylbis(6-methoxyaniline) is unique due to the presence of both methoxy groups and a sulfonyl linkage, which confer distinct chemical properties and reactivity. These features make it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
3950-59-2 |
|---|---|
Formule moléculaire |
C14H16N2O4S |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
5-(3-amino-4-methoxyphenyl)sulfonyl-2-methoxyaniline |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-5-3-9(7-11(13)15)21(17,18)10-4-6-14(20-2)12(16)8-10/h3-8H,15-16H2,1-2H3 |
Clé InChI |
BZBZZEGZMGWAKL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)

![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)

![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)

![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)

![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)
![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
